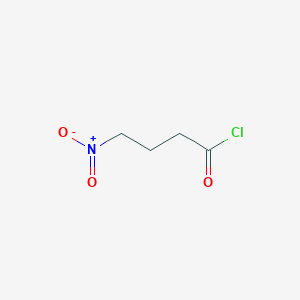
4-nitrobutanoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of butanoyl chloride, where a nitro group is attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrobutanoyl chloride can be synthesized through the nitration of butanoyl chloride. The process involves the introduction of a nitro group into the butanoyl chloride molecule. This can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing by-products and ensuring safety.
化学反応の分析
Types of Reactions: 4-Nitrobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-nitrobutanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 4-nitrobutanamide or 4-nitrobutanol.
Reduction: Formation of 4-aminobutanoyl chloride.
Hydrolysis: Formation of 4-nitrobutanoic acid.
科学的研究の応用
4-Nitrobutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-nitrobutanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the nitro group, which makes the carbonyl carbon more electrophilic.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chlorine atom.
Reduction Pathway:
類似化合物との比較
Butanoyl Chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoyl Chloride: Contains a benzene ring, leading to different reactivity and applications.
4-Nitrobutanoic Acid: The hydrolyzed form of 4-nitrobutanoyl chloride.
Uniqueness: this compound is unique due to the presence of both a nitro group and a reactive acyl chloride group. This combination makes it highly versatile in various chemical reactions and applications.
特性
CAS番号 |
75938-95-3 |
|---|---|
分子式 |
C4H6ClNO3 |
分子量 |
151.55 g/mol |
IUPAC名 |
4-nitrobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO3/c5-4(7)2-1-3-6(8)9/h1-3H2 |
InChIキー |
PBGKSVMZQVGCID-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)Cl)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
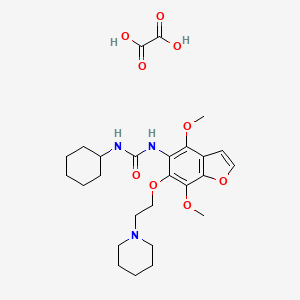

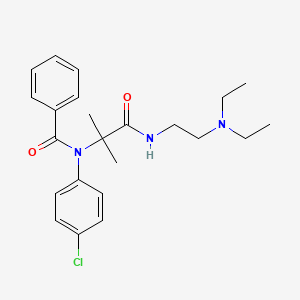
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)


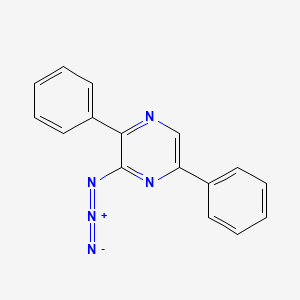
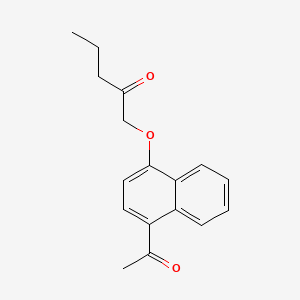
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
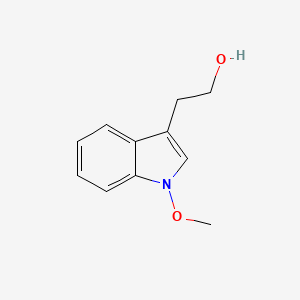
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

